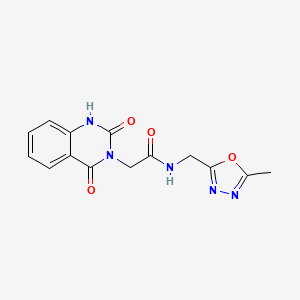
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex chemical compound that combines elements of quinazolinone and oxadiazole. This combination makes it a subject of interest in various fields due to its potential applications in medicinal and industrial chemistry. Its unique structure allows for a range of chemical reactions and interactions that can be leveraged for different purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide, several steps are typically involved:
Formation of 2,4-dioxo-1,2-dihydroquinazoline: : This is usually done through the cyclization of anthranilic acid derivatives with isatoic anhydride under controlled conditions.
Synthesis of 5-methyl-1,3,4-oxadiazole: : This compound can be prepared by the cyclization of appropriate hydrazides with carboxylic acids or derivatives in the presence of dehydrating agents.
Coupling Reaction: : The final step involves coupling the quinazolinone derivative with the oxadiazole derivative using appropriate coupling reagents and catalysts under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production typically involves scaling up these synthetic routes. Optimization of reaction conditions such as temperature, solvent choice, and purification methods are essential to ensure a high yield and purity of the compound. Advanced techniques such as continuous flow chemistry may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: : Reagents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: : Conditions usually involve nucleophiles such as alkoxides, amines, or halogens under basic or acidic environments.
Major Products
Oxidation: : Formation of various oxidized derivatives depending on the site of oxidation.
Reduction: : Reduced forms of the compound, potentially modifying the oxadiazole ring or the quinazolinone core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and the various chemical reactions it can undergo. It serves as a building block for more complex molecules and is used in the synthesis of other compounds with desired chemical properties.
Biology
In biological research, the compound is investigated for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in enzyme-substrate interactions makes it a candidate for studying enzyme inhibition and protein binding.
Medicine
In medicine, researchers explore its potential as a pharmaceutical agent. Due to its complex structure, it might have applications in drug design, targeting specific proteins or pathways associated with diseases.
Industry
Industrial applications include its use in the development of new materials with specific chemical and physical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is largely dependent on its interactions at the molecular level. It may act as an enzyme inhibitor by binding to active sites or allosteric sites, altering enzyme activity. In biological systems, it may also interact with receptors or other proteins, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: : These compounds share the quinazolinone core and are known for their diverse biological activities.
Oxadiazole Derivatives: : Compounds with the oxadiazole ring system are widely studied for their antimicrobial and antiviral properties.
Uniqueness
What sets 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide apart is the combination of both the quinazolinone and oxadiazole systems. This dual functionality provides a unique set of chemical properties and potential applications, making it a valuable compound for further research and development. Its ability to undergo diverse chemical reactions and interact with biological systems opens up new avenues for scientific exploration and practical applications.
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-17-18-12(23-8)6-15-11(20)7-19-13(21)9-4-2-3-5-10(9)16-14(19)22/h2-5H,6-7H2,1H3,(H,15,20)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLORKMOMAKZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2848342.png)
![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)
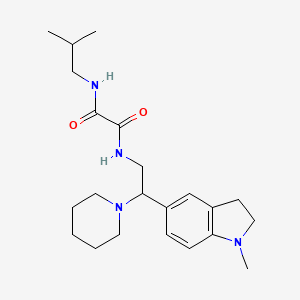
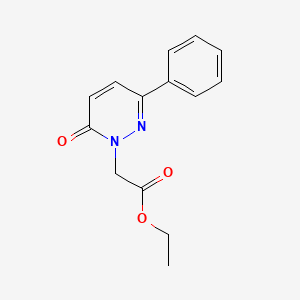
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)
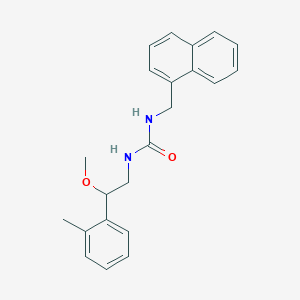

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)
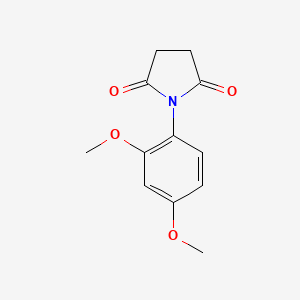
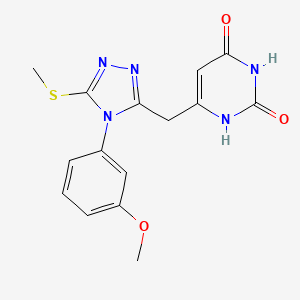
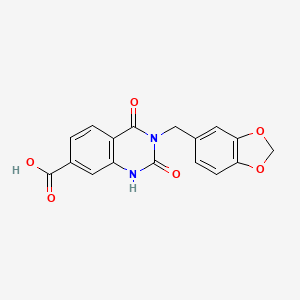

![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)
